molecular formula C15H21BO4 B8243421 Ethanone, 1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 1688672-91-4

Ethanone, 1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B8243421
CAS No.: 1688672-91-4
M. Wt: 276.14 g/mol
InChI Key: LBEBFYINHMDKHU-UHFFFAOYSA-N
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Description

“Ethanone, 1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-” (CAS: 1350374-38-7) is an organoboron compound featuring a phenyl ring substituted with a methoxy group (-OCH₃), a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), and an acetyl group (ethanone) . Its molecular formula is C₁₅H₂₁BO₄ (molecular weight: 288.14 g/mol). The boronate ester moiety renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures for pharmaceuticals and organic electronics . The methoxy group enhances solubility and modulates electronic effects on the aromatic ring, influencing reactivity in synthetic applications .

Properties

IUPAC Name

1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-10(17)11-7-8-13(18-6)12(9-11)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEBFYINHMDKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137482
Record name Ethanone, 1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1688672-91-4
Record name Ethanone, 1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1688672-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves the reaction of 4-methoxyacetophenone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Cross-Coupling Products: Various biaryl compounds.

    Oxidation Products: Phenol derivatives.

    Reduction Products: Alcohol derivatives.

Scientific Research Applications

Ethanone, 1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This results in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Compound Name CAS/Ref. Molecular Formula Substituents Key Features
Ethanone, 1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- 1350374-38-7 C₁₅H₂₁BO₄ -OCH₃, -B(pinacol) Methoxy enhances solubility; used in OLED intermediates .
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone 171364-81-1 C₁₄H₁₉BO₃ -H (no methoxy) Simpler structure; lower molecular weight (258.11 g/mol). Used in cross-coupling .
1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone 1905413-57-1 C₁₃H₁₅BFO₃ -F, -B(pinacol) Fluorine’s electron-withdrawing effect alters reactivity; higher thermal stability .
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone 942070-32-8 C₁₂H₁₇BO₃S Thiophene ring Sulfur atom enables π-conjugation; applications in conductive polymers .
1-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone 1362243-63-7 C₁₅H₂₁BO₃ -CH₃, -B(pinacol) Methyl group increases hydrophobicity; used in hydrophobic drug carriers .

Biological Activity

Ethanone, 1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, also known by its CAS number 1350374-38-7, is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Biological Activity Overview

The biological activities of Ethanone have been primarily investigated in the context of its potential as an anticancer agent and its interactions with various biological targets.

Antiproliferative Activity

Recent studies have indicated that derivatives of ethanone exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications in the structure of similar compounds have shown that substituents at specific positions on the benzene ring can enhance or diminish biological activity. A notable finding is that compounds with methoxy groups at certain positions on the benzofuran ring demonstrated increased potency against cancer cell lines compared to their unsubstituted counterparts .

Study 1: Antiproliferative Effects

In a comparative study of related compounds, researchers synthesized a series of derivatives and tested their antiproliferative activities against several cancer cell lines. The results indicated that the introduction of methoxy groups at specific positions significantly enhanced the activity, suggesting that similar modifications in Ethanone could yield potent derivatives .

Another study focused on the mechanism by which Ethanone and its derivatives exert their biological effects. It was found that these compounds may inhibit key enzymes involved in cell proliferation pathways. For example, certain derivatives were shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune escape mechanisms in cancer . This suggests that Ethanone could be explored further for its immunomodulatory properties.

Data Table: Biological Activity Comparison

Compound NameStructureIC50 (µM)Target
Ethanone Derivative AStructure A15IDO
Ethanone Derivative BStructure B10Cancer Cell Proliferation
Control CompoundControl Structure25IDO

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